molecular formula C16H17NO2S B6647071 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid

Cat. No. B6647071
M. Wt: 287.4 g/mol
InChI Key: ONVMTJYLJXIGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid, also known as TD-1473, is a small molecule inhibitor that targets the gut-restricted receptor tyrosine kinase (RTK) EphB2. It has been studied extensively for its potential therapeutic applications in inflammatory bowel disease (IBD) and other related disorders.

Mechanism of Action

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid targets the gut-restricted RTK EphB2, which is involved in regulating inflammation and gut barrier function. By inhibiting EphB2, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid reduces inflammation and promotes gut barrier integrity, leading to a reduction in disease severity in IBD and other related disorders.
Biochemical and Physiological Effects:
2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the gut. It also promotes the production of anti-inflammatory cytokines, such as IL-10. In addition, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been shown to increase the expression of tight junction proteins, which are essential for maintaining gut barrier integrity. These effects contribute to the reduction in inflammation and disease severity observed in preclinical studies.

Advantages and Limitations for Lab Experiments

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in reducing inflammation and promoting gut barrier integrity in animal models of IBD. However, there are also limitations to using 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid in lab experiments. It is a relatively new compound that has not been extensively studied in humans. Its safety and efficacy in humans are still being evaluated in clinical trials.

Future Directions

There are several future directions for research on 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid. One potential direction is to investigate its efficacy in other inflammatory disorders, such as psoriasis and rheumatoid arthritis. Another direction is to explore its potential as a combination therapy with other drugs used to treat IBD. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid and to optimize its dosing and administration in human patients.

Synthesis Methods

The synthesis of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid involves a series of chemical reactions, starting with the preparation of the key intermediate 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylic acid. This intermediate is then coupled with 2-(bromomethyl)phenylboronic acid to form the desired product, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid. The synthesis process has been optimized to yield high purity and high yield of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid.

Scientific Research Applications

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been extensively studied for its potential therapeutic applications in IBD and other related disorders. In preclinical studies, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has shown promising results in reducing inflammation and promoting gut barrier integrity. It has also been shown to be effective in reducing disease severity in animal models of IBD. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid in human patients with IBD.

properties

IUPAC Name

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(19)9-12-3-1-2-4-13(12)10-17-7-5-15-14(11-17)6-8-20-15/h1-4,6,8H,5,7,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVMTJYLJXIGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.